N-({N'-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
N-({N’-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound that features a naphthalene moiety, a hydrazinecarbonyl group, and a diphenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of naphthalen-1-ylmethylidenehydrazine with 2,2-diphenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an appropriate solvent like dichloromethane or toluene to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({N’-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(Naphthalen-1-yl)picolinamide
- N-(Naphthalen-1-yl)-N’-alkyl oxalamides
Uniqueness
N-({N’-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene moiety with a hydrazinecarbonyl group and diphenylacetamide structure sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C27H23N3O2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H23N3O2/c31-25(30-29-18-23-16-9-15-20-10-7-8-17-24(20)23)19-28-27(32)26(21-11-3-1-4-12-21)22-13-5-2-6-14-22/h1-18,26H,19H2,(H,28,32)(H,30,31)/b29-18+ |
InChI Key |
CFOCVPCXAIKDDP-RDRPBHBLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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